butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
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Overview
Description
Butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a bromophenyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Esterification: The butyl ester group is introduced through esterification reactions, often using butanol and an acid catalyst.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce amines.
Scientific Research Applications
Butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and bromophenyl group can participate in binding interactions, while the cyano group can act as an electrophilic site for nucleophilic attack. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butylfuran: A simpler furan derivative with a butyl group.
4-Bromophenylfuran: A furan ring substituted with a bromophenyl group.
2-Cyanofuran: A furan ring with a cyano group.
Uniqueness
Butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group, cyano group, and butyl ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
butyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C18H16BrNO3/c1-2-3-10-22-18(21)14(12-20)11-16-8-9-17(23-16)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3/b14-11+ |
InChI Key |
TXWZMVYTJBPUTG-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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